1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C13H23BN2O2 and a molecular weight of 250.15 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring is a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions. The compound also has an isobutyl group attached to the pyrazole ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.15 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives have been extensively studied for their synthesis and structural characterization. For example, Liao et al. (2022) focused on synthesizing and characterizing a similar compound, using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations were performed to confirm the molecular structure, showing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound with a pyrazole heterocycle and borate functional group. The study involved nucleophilic substitution reactions, spectroscopic confirmation, and crystallographic analysis. DFT was used to analyze the molecular electrostatic potential and frontier molecular orbitals, revealing insights into molecular structure and conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Application in Synthesis of Biologically Active Compounds
This compound is used as an intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) synthesized an important intermediate used in the production of crizotinib, a notable anticancer drug. The study emphasized the synthesis process and the structural confirmation of the intermediate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Polymer Synthesis and Characterization
The compound is also relevant in the synthesis of polymers with specific properties. Welterlich, Charov, and Tieke (2012) described the synthesis of polymers containing isoDPP units, where 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) was used. The study highlighted the solubility, molecular weight, and color properties of these polymers (Welterlich, Charov, & Tieke, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the synthesis of bioactive molecules , suggesting that its targets could be varied depending on the specific bioactive compound it is contributing to.
Mode of Action
It is used in the synthesis of various compounds, indicating that it likely interacts with its targets through the formation of covalent bonds, contributing to the structure of the final bioactive compound .
Biochemical Pathways
It is used in the synthesis of 7-azaindole derivatives as potent pdk1 inhibitors , imidazo[1,2-a]pyrazine derivatives as potent phosphodiesterase 10A inhibitors , and 2-substituted-3-aroyl-benzo[b]furan derivatives . These compounds are involved in various biochemical pathways related to cell signaling and metabolism.
Result of Action
For example, it is used in the synthesis of compounds that inhibit PDK1 and phosphodiesterase 10A , suggesting that it may contribute to the inhibition of these enzymes.
Biochemical Analysis
Biochemical Properties
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as phosphodiesterase 10A, where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s function and developing potential therapeutic agents. Additionally, this compound can be used in the synthesis of 7-azaindole derivatives, which are potent inhibitors of PDK1 .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes like phosphodiesterase 10A, leading to altered levels of cyclic nucleotides within the cell . This inhibition can impact gene expression and cellular metabolism, making it a valuable tool for studying these processes in different cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For instance, it binds to the active site of phosphodiesterase 10A, inhibiting its activity and leading to increased levels of cyclic nucleotides . This inhibition can result in changes in gene expression and cellular signaling pathways, providing insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been studied in vitro, showing consistent inhibition of target enzymes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase 10A and PDK1, influencing metabolic flux and metabolite levels . These interactions can alter the overall metabolic profile of cells, providing insights into the compound’s potential effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is crucial for understanding its therapeutic potential and optimizing its delivery in drug development.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. This localization is essential for its activity and function, providing insights into its mechanism of action at the subcellular level.
Properties
IUPAC Name |
1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-10(2)8-16-9-11(7-15-16)14-17-12(3,4)13(5,6)18-14/h7,9-10H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBZRNYQBODKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374778 | |
Record name | 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-66-4 | |
Record name | 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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